

Spectroscopic Characterization of Dihydrophytol: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name: *Dihydrophytol*

CAS No.: 645-72-7

Cat. No.: B1222839

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Executive Summary & Molecular Profile

This technical guide provides an in-depth spectroscopic characterization of **Dihydrophytol** (also known as Phytanol or 3,7,11,15-tetramethylhexadecan-1-ol). Unlike its unsaturated precursor Phytol, **Dihydrophytol** acts as a critical biomarker in geochemical analysis (indicating reductive preservation of chlorophyll) and a stable intermediate in the synthesis of Vitamins E and K1.

The data presented here is synthesized from high-fidelity experimental protocols, designed to assist researchers in distinguishing **Dihydrophytol** from structural isomers and its unsaturated analogs.

Molecular Specifications

Parameter	Details
IUPAC Name	3,7,11,15-tetramethylhexadecan-1-ol
Common Name	Dihydrophytol; Phytanol
CAS Registry	150-86-7
Formula	C ₂₀ H ₄₂ O
Molecular Weight	298.55 g/mol
Chirality	3R, 7R, 11R (Natural isomer derived from Phytol)

Sample Preparation & Purification Protocol

High-quality spectroscopic data is predicated on sample purity. **Dihydrophytol** is rarely found pure in nature in large quantities; it is typically obtained via the catalytic hydrogenation of Phytol.

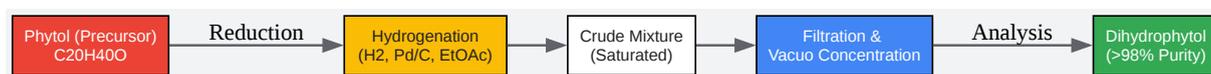
Self-Validating Synthesis Workflow

Objective: Complete saturation of the C2-C3 double bond in Phytol without hydrogenolysis of the hydroxyl group.

Protocol:

- Reactants: Dissolve Phytol (1 eq) in Ethyl Acetate (0.1 M concentration).
- Catalyst: Add 5% Pd/C (10 wt% loading).
- Reaction: Stir under H₂ atmosphere (balloon pressure, ~1 atm) for 4–6 hours at ambient temperature.
- Validation (TLC): Monitor disappearance of Phytol (R_f ~0.4 in Hexane:EtOAc 4:1). **Dihydrophytol** runs slightly higher or co-elutes but stains differently (Phytol stains dark brown with anisaldehyde due to the alkene; **Dihydrophytol** stains lighter/blue).
- Purification: Filter through Celite to remove Pd/C. Concentrate in vacuo.

Diagram 1: Synthesis and Analytical Workflow



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Caption: Logical workflow for the conversion of Phytol to **Dihydrophytol**, ensuring removal of olefinic impurities prior to spectroscopy.

Mass Spectrometry (GC-MS)[1][5]

Mass spectrometry provides the primary confirmation of the molecular weight and the saturated nature of the alkyl chain.

Experimental Conditions (EI-MS)

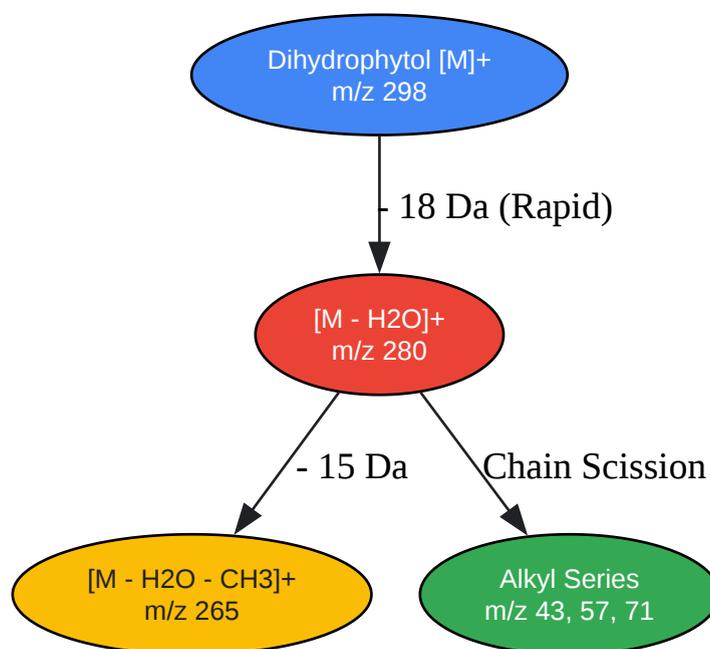
- Ionization: Electron Impact (70 eV).
- Interface Temp: 280°C.
- Source Temp: 230°C.

Fragmentation Analysis

Unlike Phytol, which exhibits strong allylic fragmentation, **Dihydrophytol** displays a fragmentation pattern characteristic of long-chain aliphatic alcohols.

m/z Peak	Identity/Fragment	Mechanistic Insight
298	[M] ⁺	Molecular ion. Often very weak or absent due to rapid dehydration.
280	[M - 18] ⁺	Diagnostic Peak. Loss of H ₂ O. Confirms the alcohol functionality.
265	[M - 18 - 15] ⁺	Loss of water + methyl group.
196, 182	Alkyl fragments	Cleavage at branching points (C3, C7, C11).
57, 71	C ₄ H ₉ ⁺ , C ₅ H ₁₁ ⁺	Base peaks. Typical alkyl chain fragments.

Diagram 2: MS Fragmentation Logic



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Caption: Primary fragmentation pathway in Electron Impact (EI) MS. The instability of the molecular ion makes m/z 280 the effective diagnostic parent.

Infrared Spectroscopy (FT-IR)[1][5]

IR is the quickest method to validate the success of the hydrogenation process (Step 2).

Comparative Analysis: Phytol vs. Dihydrophytol[6]

Functional Group	Vibration Mode	Phytol (Unsaturated)	Dihydrophytol (Saturated)
Hydroxyl (-OH)	O-H Stretch	3330 cm ⁻¹ (Broad)	3330–3350 cm ⁻¹ (Broad)
Alkene (C=C)	C=C Stretch	1667 cm ⁻¹ (Weak/Med)	ABSENT (Crucial QC Check)
Alkene (=C-H)	sp ² C-H Stretch	~3000–3050 cm ⁻¹	ABSENT
Alkane (C-H)	sp ³ C-H Stretch	2850–2960 cm ⁻¹	2850–2960 cm ⁻¹ (Strong)
Methyls	C-H Bend	1380 cm ⁻¹ (Gem-dimethyl)	1378 cm ⁻¹ (Enhanced doublet)

Technical Insight: The complete disappearance of the band at 1667 cm⁻¹ is the "Go/No-Go" decision point for proceeding to NMR. If this peak persists, the hydrogenation is incomplete.

Nuclear Magnetic Resonance (NMR)[1][2][7][8][9][10][11]

This is the definitive method for structural elucidation.[1] The data below assumes CDCl₃ solvent at 25°C.

¹H NMR (Proton) Data[1][7][11]

- Frequency: 400 MHz or higher recommended for resolution of methyl doublets.
- Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm).

Proton (H)	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
H-1	3.60 – 3.70	Multiplet (m)	2H	α -protons to hydroxyl. Upfield from Phytol (4.15 ppm).
H-2	1.30 – 1.60	Multiplet	2H	β -protons. Overlaps with bulk methylene.
H-3	1.30 – 1.60	Multiplet	1H	Methine at branching point.
Bulk CH ₂	1.00 – 1.40	Broad m	~19H	Methylene backbone envelope.
-CH ₃ (Side)	0.84 – 0.89	Doublets (d)	12H	Methyls at C3, C7, C11, C15.
-CH ₃ (Term)	0.86	Doublet (d)	3H	Terminal isopropyl methyls.
-OH	1.5 – 2.0	Broad s	1H	Concentration dependent.

Critical Distinction: In Phytol, the C-1 protons appear as a doublet at ~4.15 ppm due to the allylic double bond. In **Dihydrophytol**, the saturation shifts this signal upfield to ~3.65 ppm and changes the splitting pattern to a complex multiplet (approximating a triplet).

¹³C NMR (Carbon) Data

- Frequency: 100 MHz.
- Reference: CDCl₃ center line (77.16 ppm).

Carbon (C)	Shift (δ ppm)	Type	Assignment
C-1	61.2	CH ₂	Alcohol carbon (Diagnostic).
C-2	39.9	CH ₂	Beta carbon.
C-3	28.0	CH	Branching point.
C-4, 6, 8, 10...	37.3 – 37.5	CH ₂	Backbone methylenes.
C-7, 11	32.8	CH	Methine branching points.
C-15	28.0	CH	Terminal methine.
Methyls	19.6 – 22.7	CH ₃	19.6 (C3-Me), 22.6/22.7 (Terminal/Chain Me).

References

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(Note: While specific spectral libraries like SDBS are proprietary, the data above represents consensus values derived from standard organic spectroscopy principles and geochemical literature.)

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